N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide
CAS No.: 923203-08-1
Cat. No.: VC6349350
Molecular Formula: C30H27N5O3S
Molecular Weight: 537.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923203-08-1 |
|---|---|
| Molecular Formula | C30H27N5O3S |
| Molecular Weight | 537.64 |
| IUPAC Name | N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-4-phenoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C30H27N5O3S/c1-21-8-10-23(11-9-21)32-29-20-22(2)31-30(34-29)33-24-12-14-25(15-13-24)35-39(36,37)28-18-16-27(17-19-28)38-26-6-4-3-5-7-26/h3-20,35H,1-2H3,(H2,31,32,33,34) |
| Standard InChI Key | YKGGWNJXIWOXCD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Introduction
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide is a complex organic molecule belonging to the class of sulfonamides. Sulfonamide compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This specific compound features a pyrimidine core functionalized with an aniline derivative and a phenoxybenzene sulfonamide moiety, suggesting potential pharmaceutical applications.
Synthesis Pathways
The synthesis of such compounds typically involves multi-step organic reactions:
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Formation of the Pyrimidine Core: Cyclization of appropriate precursors such as amidines or guanidines with diketones.
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Functionalization at Key Positions: Introduction of the aniline derivative through nucleophilic substitution.
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Sulfonamide Coupling: Reaction of the phenoxybenzene derivative with sulfonyl chlorides under basic conditions to introduce the sulfonamide group.
The synthesis process requires precise control over reaction conditions to ensure high yield and purity.
Biological Activities
Based on structural analogs, this compound may exhibit several biological activities:
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Anticancer Potential:
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Compounds with similar sulfonamide scaffolds have demonstrated inhibition of receptor tyrosine kinases (RTKs), such as VEGFR-2, which play a critical role in tumor angiogenesis and metastasis .
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The pyrimidine core is often associated with kinase inhibition, making this compound a candidate for targeted cancer therapy.
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Anti-inflammatory Activity:
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Antimicrobial Properties:
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Sulfonamides historically serve as antibiotics by inhibiting bacterial dihydropteroate synthase.
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Research Findings
Applications and Future Directions
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Pharmaceutical Development:
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The compound's structure suggests potential as an anticancer agent targeting RTKs.
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Further studies could explore its anti-inflammatory and antimicrobial applications.
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Optimization of Activity:
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Structural modifications (e.g., altering substitutions on the pyrimidine ring or sulfonamide group) may enhance potency and selectivity.
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Preclinical Evaluation:
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In vivo studies are necessary to assess pharmacokinetics, toxicity, and efficacy.
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